molecular formula C9H22O4S B14757212 Methanesulfonic acid--octan-2-ol (1/1) CAS No. 924-80-1

Methanesulfonic acid--octan-2-ol (1/1)

Cat. No.: B14757212
CAS No.: 924-80-1
M. Wt: 226.34 g/mol
InChI Key: YIBBJOMUYVWEHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through the direct sulfonation of methane using an electrochemical reactor without adding peroxide initiators. This process involves the use of oleum and methane, with the formation of an initiating species from the electrolyte at a boron-doped diamond anode . Octan-2-ol can be prepared through the hydration of 1-octene or by the reduction of 2-octanone.

Industrial Production Methods

Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . The production of octan-2-ol on an industrial scale can be achieved through the catalytic hydrogenation of 2-octanone.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–octan-2-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.

    Reduction: Octan-2-ol can be reduced to octane.

    Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions, forming methanesulfonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Methanesulfonic acid anhydride.

    Reduction: Octane.

    Substitution: Methanesulfonates.

Scientific Research Applications

Methanesulfonic acid–octan-2-ol (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid–octan-2-ol (1/1) involves the interaction of methanesulfonic acid with various molecular targets through hydrogen bonding and electrostatic interactions. Methanesulfonic acid can stabilize molecular clusters, promoting nucleation processes in atmospheric chemistry . Octan-2-ol can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Sulfuric Acid: Another strong acid with similar acidity but higher corrosivity.

    Hydrochloric Acid: Strong acid with different solubility properties.

    Ethanol: A primary alcohol with different reactivity compared to secondary alcohols like octan-2-ol.

Properties

CAS No.

924-80-1

Molecular Formula

C9H22O4S

Molecular Weight

226.34 g/mol

IUPAC Name

methanesulfonic acid;octan-2-ol

InChI

InChI=1S/C8H18O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4)

InChI Key

YIBBJOMUYVWEHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)O.CS(=O)(=O)O

Origin of Product

United States

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